N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide: is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps, starting with the preparation of the core tricyclic structure. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine Atoms: Bromination and chlorination reactions are carried out using reagents such as bromine and chlorine gas or their respective compounds.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)acetamide: Shares the bromophenyl group but lacks the tricyclic structure and chlorine atoms.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains both bromine and chlorine atoms but has a different core structure.
The uniqueness of this compound lies in its tricyclic structure and the specific arrangement of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18BrCl2NO |
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Molecular Weight |
403.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.04,6]decane-5-carboxamide |
InChI |
InChI=1S/C17H18BrCl2NO/c18-9-1-3-10(4-2-9)21-16(22)15-11-5-7-13-14(17(13,19)20)8-6-12(11)15/h1-4,11-15H,5-8H2,(H,21,22) |
InChI Key |
IHGXONDQOAQJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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